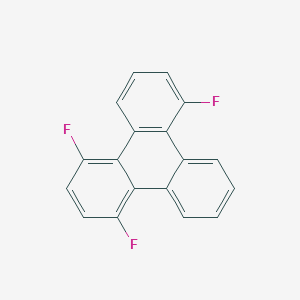
1,4,8-Trifluorotriphenylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,8-Trifluorotriphenylene is a fluorinated aromatic hydrocarbon that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is characterized by the presence of three fluorine atoms attached to the triphenylene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic aromatic substitution (S_NAr) reaction, where fluorine atoms are introduced into the aromatic ring using suitable fluorinating agents . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like iron(III) chloride .
Industrial Production Methods
Industrial production of 1,4,8-Trifluorotriphenylene may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,8-Trifluorotriphenylene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as potassium tert-butoxide and solvents like toluene are commonly used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation can lead to the formation of quinones .
Wissenschaftliche Forschungsanwendungen
1,4,8-Trifluorotriphenylene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,4,8-Trifluorotriphenylene involves its interaction with other molecules through non-covalent arene–fluoroarene interactions. These interactions are driven by the strong electronegativity of the fluorine atoms, which modify the dipole moment of the aromatic rings. This leads to the formation of supramolecular assemblies and the induction of mesophases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1,4,8-Trifluorotriphenylene is unique due to its specific substitution pattern, which imparts distinct electronic properties and enhances its ability to form stable columnar mesophases. This makes it particularly valuable in the design of advanced materials for electronic applications .
Eigenschaften
CAS-Nummer |
90670-34-1 |
|---|---|
Molekularformel |
C18H9F3 |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
1,4,8-trifluorotriphenylene |
InChI |
InChI=1S/C18H9F3/c19-13-7-3-6-12-16(13)10-4-1-2-5-11(10)17-14(20)8-9-15(21)18(12)17/h1-9H |
InChI-Schlüssel |
VEPLGIAUEIWRSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3F)C4=C(C=CC(=C24)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


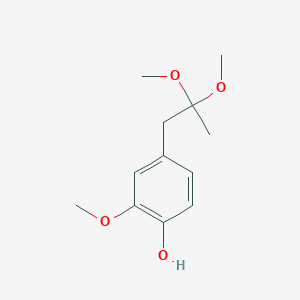


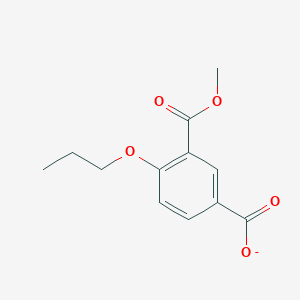
![(1,4-Phenylene)bis{[4-(hexyloxy)phenyl]methanone}](/img/structure/B14355596.png)
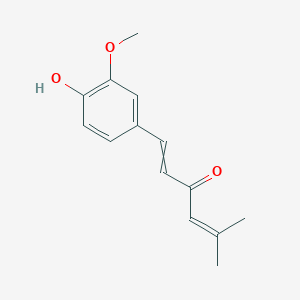
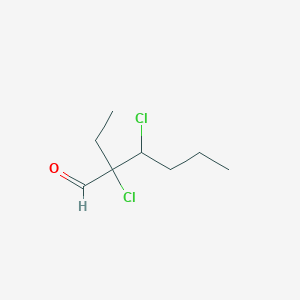

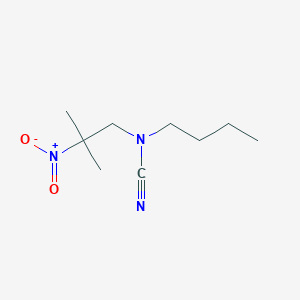
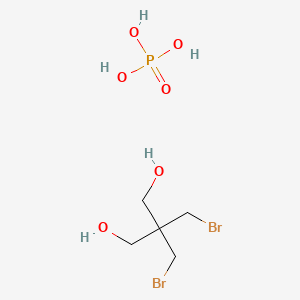
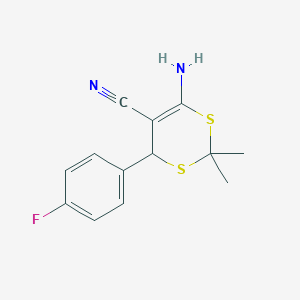

![1-([1,1'-Biphenyl]-2-yl)propan-1-one](/img/structure/B14355632.png)
![N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide](/img/structure/B14355651.png)
